3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates both a tetrazole ring and a dimethoxyphenyl group, which contribute to its chemical reactivity and biological properties. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound is classified as a benzamide derivative, characterized by the presence of both a benzamide core and a tetrazole moiety. Its molecular formula is , with a molecular weight of 325.32 g/mol. The IUPAC name for this compound is N-(3,4-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide, reflecting its structural components and functional groups.
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps starting from commercially available precursors. Key steps include:
The molecular structure of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can be represented using various structural formulas:
InChI=1S/C16H15N5O3/c1-23-14-8-5-12(9-15(14)24-2)18-16(22)11-3-6-13(7-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC
The compound's structure features a central propanamide backbone flanked by a dimethoxy-substituted phenyl group and a tetrazole-containing phenyl group, contributing to its distinctive chemical properties .
This compound can undergo various chemical reactions:
The mechanism of action for 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with biological targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, potentially leading to various biological effects including antimicrobial, anti-inflammatory, or anticancer activities. The specific interactions depend on the compound's structure and the biological context in which it is used .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has potential applications across several domains:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0